
methyl 5-(2-aminoethoxy)-3-methyl-2-propan-2-yloxypyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(2-aminoethoxy)-3-methyl-2-propan-2-yloxypyridine-4-carboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-aminoethoxy)-3-methyl-2-propan-2-yloxypyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-aminoethanol with a pyridine derivative under controlled conditions to introduce the aminoethoxy group. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(2-aminoethoxy)-3-methyl-2-propan-2-yloxypyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used .
Applications De Recherche Scientifique
Chemistry
In chemistry, methyl 5-(2-aminoethoxy)-3-methyl-2-propan-2-yloxypyridine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its functional groups that mimic biological molecules. It can also serve as a probe in biochemical assays .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors or activators of specific enzymes or receptors, making them candidates for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of methyl 5-(2-aminoethoxy)-3-methyl-2-propan-2-yloxypyridine-4-carboxylate involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amlodipine: A calcium channel blocker used to treat hypertension and angina.
Nifedipine: Another calcium channel blocker with similar applications.
Nicardipine: Used for the treatment of high blood pressure and angina.
Uniqueness
Methyl 5-(2-aminoethoxy)-3-methyl-2-propan-2-yloxypyridine-4-carboxylate is unique due to its specific functional groups and their arrangement on the pyridine ring. This unique structure allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C13H20N2O4 |
|---|---|
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
methyl 5-(2-aminoethoxy)-3-methyl-2-propan-2-yloxypyridine-4-carboxylate |
InChI |
InChI=1S/C13H20N2O4/c1-8(2)19-12-9(3)11(13(16)17-4)10(7-15-12)18-6-5-14/h7-8H,5-6,14H2,1-4H3 |
Clé InChI |
VEJSAPDTWTZWCP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CN=C1OC(C)C)OCCN)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

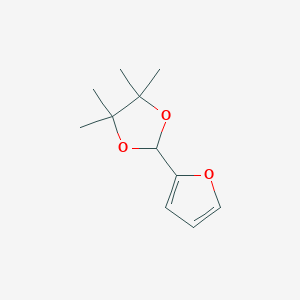
![n-[2-(Aminomethyl)benzyl]acetamide](/img/structure/B8542910.png)
![4-Chloro-2-(methylthio)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B8542917.png)
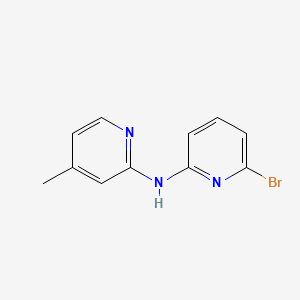
![2-Ethyl-1-[2-(2-methoxyethoxy)ethyl]-1H-benzimidazole](/img/structure/B8542929.png)

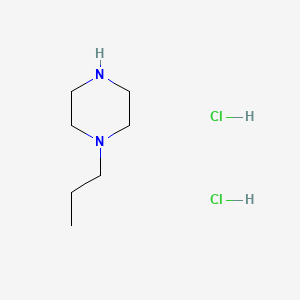
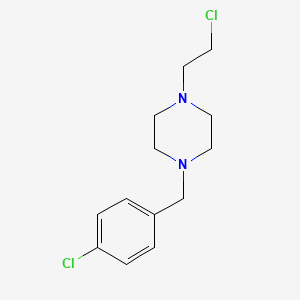
![(1,5,6,7,8,8a-Hexahydroimidazo[1,5-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B8542971.png)
![N-[4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]methanesulfonamide](/img/structure/B8542984.png)
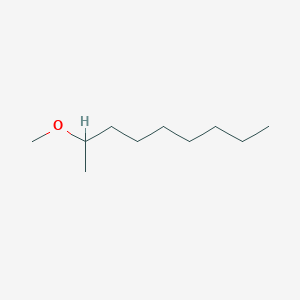
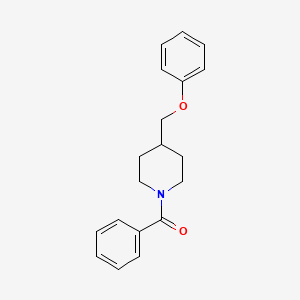
![5-t-Butoxycarbonyl-2-methyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine](/img/structure/B8543019.png)
